1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one
Description
1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one (CAS: 1544801-85-5) is a heterocyclic compound with a molecular formula of C₁₁H₁₁N₃O and a molecular weight of 201.22 g/mol . The structure comprises a pyridine ring substituted at the 4-position with an acetyl group and at the 2-position with a 3-methylpyrazole moiety.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[2-(3-methylpyrazol-1-yl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-4-6-14(13-8)11-7-10(9(2)15)3-5-12-11/h3-7H,1-2H3 |
InChI Key |
UZQQLJLYIQZYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Rings: The final step involves coupling the pyrazole and pyridine rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive molecules. Research indicates that derivatives of this compound may exhibit:
- Antimicrobial Activity : Studies have shown that related compounds can inhibit bacterial growth, suggesting potential use as antibacterial agents.
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures may induce apoptosis in cancer cells, making them candidates for cancer therapy.
The biological implications of 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one are noteworthy:
- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes linked to disease pathways, particularly in cancer and inflammation.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that are critical in disease progression.
Agricultural Chemistry
Research into the agricultural applications of this compound has revealed potential uses as:
- Pesticides : Its bioactivity against pests could lead to the development of new agrochemicals that are less harmful to the environment.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various pyrazole derivatives, including those structurally similar to 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one. Results indicated significant inhibition against Gram-positive bacteria, leading researchers to suggest further exploration into its application as an antibacterial agent.
Case Study 2: Anticancer Properties
In a study conducted by researchers at a prominent university, compounds related to 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one were tested for their effects on various cancer cell lines. The findings showed that certain derivatives induced cell cycle arrest and apoptosis, highlighting their potential as anticancer therapeutics.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions and participate in electron transfer processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The target compound’s pyrazole moiety likely confers a logP of ~1.5, balancing solubility and membrane permeability.
- Metabolic Stability: The 3-methylpyrazole in the target compound may resist oxidative metabolism better than 8c (4-nitrophenyl), whose nitro group is prone to reduction .
- Hydrogen Bonding: The pyridine and acetyl groups in the target compound provide hydrogen bond acceptors (PSA ~50 Ų), similar to CVL-231 (PSA ~71 Ų), which has additional polar groups (azetidine, oxadiazole) .
Biological Activity
1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one, also known by its CAS number 1544801-85-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one is with a molecular weight of 201.22 g/mol. The compound features a pyrazole moiety that is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and pyridine moieties exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 100 |
These findings suggest that 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one shows promise as an antimicrobial agent, particularly against Staphylococcus aureus .
Anticancer Activity
The compound's anticancer potential has also been investigated. Studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells. For instance, compounds similar to 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 μM .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) may lead to cell death in cancerous cells.
- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Study 1: Synthesis and Antimicrobial Evaluation
In a study published in MDPI, researchers synthesized several pyrazole derivatives and evaluated their antimicrobial activities. Among these, the derivative corresponding to 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one exhibited significant activity against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of pyrazole derivatives, where the compound was subjected to various assays. The results indicated that it could inhibit the growth of MCF-7 breast cancer cells effectively, with a noted mechanism involving apoptosis induction .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves condensation between pyridine and pyrazole precursors. Key steps include nitro group reduction (using NaBH₄ or H₂/Pd-C) and nucleophilic substitution. Reaction conditions such as temperature (e.g., reflux at 80–100°C), solvent polarity (DMF or THF), and pH (controlled via buffered solutions) critically affect regioselectivity. For example, acidic conditions favor pyrazole ring formation, while basic media promote pyridine functionalization. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation byproducts .
Q. What analytical techniques are essential for characterizing this compound's purity and structural integrity?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole methyl group at δ 2.3–2.5 ppm) and aromatic proton splitting patterns.
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities via reverse-phase C18 columns (acetonitrile/water gradient).
- X-ray Crystallography : Resolves bond geometries (e.g., C–N bond lengths ~1.34–1.38 Å in pyrazole rings) and crystal packing motifs .
Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Begin with target-specific assays:
- Enzyme Inhibition : Kinase activity assays (e.g., ADP-Glo™) with ATP concentrations adjusted to mimic physiological levels.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via dose-response curves (0.1–100 µM). Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .
Advanced Research Questions
Q. How can X-ray crystallography data inform molecular reactivity and target interactions?
- Methodological Answer : Crystallographic parameters (e.g., torsion angles, dihedral distortions) reveal conformational flexibility. For instance, a planar pyridine-pyrazole system (dihedral angle <10°) enhances π-π stacking with aromatic residues in enzyme active sites. Hydrogen bond donors/acceptors (e.g., ketone oxygen) can be mapped to predict binding modes. Molecular dynamics simulations (AMBER/CHARMM) further validate stability of predicted interactions .
Q. What computational strategies improve the prediction of pharmacokinetic properties?
- Methodological Answer : Combine:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate dipole moments and logP (for membrane permeability).
- Molecular Docking : Use AutoDock Vina with flexible side chains in target proteins (e.g., EGFR kinase) to rank binding poses.
- ADMET Prediction : SwissADME or ADMETLab 2.0 to assess CYP450 metabolism and hERG channel liability. Cross-validate with experimental Caco-2 permeability assays .
Q. How should researchers address contradictions between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer :
Re-evaluate Docking Parameters : Adjust grid box size to cover allosteric sites and include water molecules in docking simulations.
Assay Validation : Confirm compound stability under assay conditions (e.g., DMSO concentration <1%, pH 7.4) via LC-MS.
Orthogonal Techniques : Use SPR to measure real-time binding kinetics (ka/kd) or ITC for thermodynamic profiling (ΔH, ΔS).
Structural Reanalysis : Compare crystallographic data with docking poses to identify mismatches in hydrogen bonding or steric clashes .
Data Contradiction Analysis
Q. What experimental design considerations mitigate variability in biological activity studies?
- Methodological Answer :
- Batch Consistency : Synthesize multiple compound batches (n ≥ 3) and characterize via XRD to ensure polymorph uniformity.
- Cell Line Authentication : Use STR profiling to confirm cell line identity and passage numbers (<20).
- Statistical Power : Apply ANOVA with post-hoc Tukey tests (p < 0.01) for dose-response data, ensuring n ≥ 6 replicates.
- Degradation Monitoring : Include stability checks (e.g., HPLC at t = 0, 24, 48 hrs in assay media) to rule out false negatives .
Structural and Mechanistic Insights
Q. How do substituent modifications on the pyrazole ring influence bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (NO₂) : Enhance electrophilicity, improving kinase inhibition (e.g., IC₅₀ reduction from 10 µM to 2 µM in EGFR).
- Methyl Substituents : Increase lipophilicity (clogP +0.5), boosting membrane permeability but potentially reducing aqueous solubility.
- Steric Effects : Bulky groups at the 3-position may disrupt binding pocket entry; mitigate via CoMFA or CoMSIA 3D-QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
